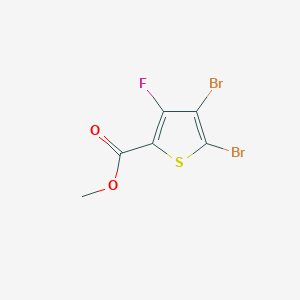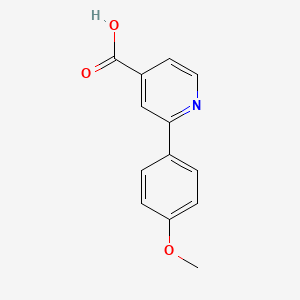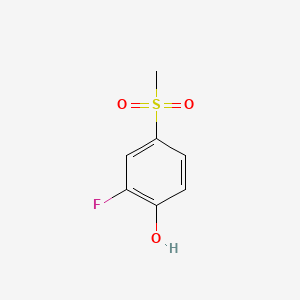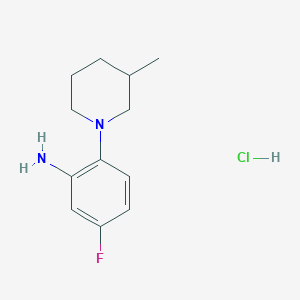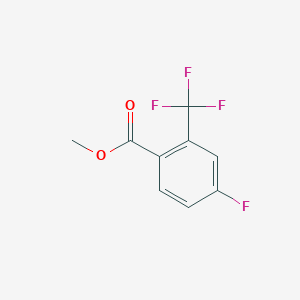
Methyl 4-fluoro-2-(trifluoromethyl)benzoate
Übersicht
Beschreibung
Methyl 4-fluoro-2-(trifluoromethyl)benzoate is a chemical compound with the CAS Number: 220141-23-1 and a molecular formula of C9H6F4O2 . It is an ester .
Molecular Structure Analysis
The molecular structure of Methyl 4-fluoro-2-(trifluoromethyl)benzoate is represented by the InChI code: 1S/C9H6F4O2/c1-15-8(14)6-3-2-5(10)4-7(6)9(11,12)13/h2-4H,1H3 .It is in physical form . The compound has a molecular weight of 222.14 .
Wissenschaftliche Forschungsanwendungen
Metabolic Studies
Methyl 4-fluoro-2-(trifluoromethyl)benzoate and its related compounds have been studied for their metabolic properties. For instance, Ghauri et al. (1992) investigated the metabolism of substituted benzoic acids, including 4-fluoro-2-trifluoromethyl benzoic acid, in rats. They found that phase II glucuronidation or glycine conjugation reactions were dominant in metabolizing these compounds (Ghauri et al., 1992).
Structural Analysis
Li et al. (2005) explored the structures of various trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors, including methyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate. Their analysis provided insights into molecular interactions and structural properties of these compounds (Li et al., 2005).
Photopolymerization
Research by Avci et al. (1996) on photopolymerization of various benzoate ester derivatives, including 4-fluoro-, 4-trifluoromethyl-, and other benzoate esters, showed these compounds' potential for rapid photocure in thin film and coating applications (Avci et al., 1996).
Molecular Crystallization
Burns and Hagaman (1993) studied compounds like methyl 4-(fluorocarbonyl)benzoate, examining their crystalline structures and intermolecular interactions (Burns & Hagaman, 1993).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 4-fluoro-2-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c1-15-8(14)6-3-2-5(10)4-7(6)9(11,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUYNCHJMOWGOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80573868 | |
| Record name | Methyl 4-fluoro-2-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80573868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-fluoro-2-(trifluoromethyl)benzoate | |
CAS RN |
220141-23-1 | |
| Record name | Methyl 4-fluoro-2-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80573868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B1316041.png)
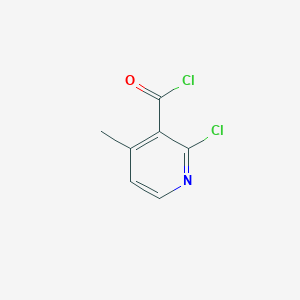
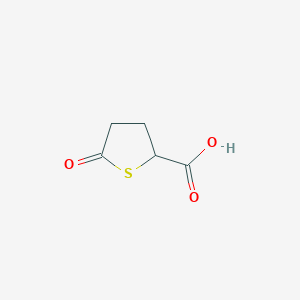

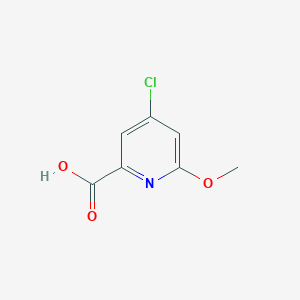
![Acetic acid, [(2-methyl-6-nitrophenyl)amino]oxo-, ethyl ester](/img/structure/B1316068.png)
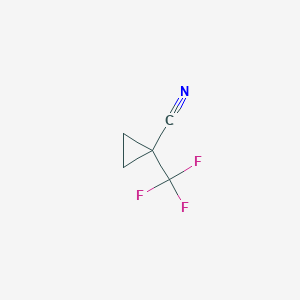
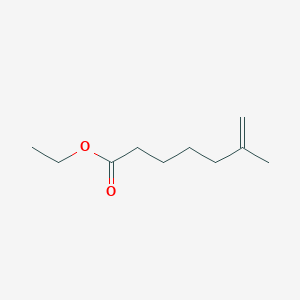
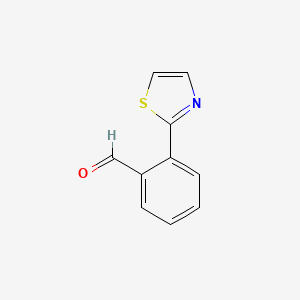
![2-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1316074.png)
